Butanphosphonsaurebutylester, also known as butyl phosphonate, is an organophosphorus compound characterized by its unique structure that includes a butyl group attached to a phosphonic acid moiety. This compound is notable for its applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis. Its molecular formula is typically represented as , with a molecular weight of approximately 174.14 g/mol.
Butanphosphonsaurebutylester can be derived from phosphonic acids, which are known for their diverse biological activities and utility in synthetic organic chemistry. It falls under the classification of phosphonates, a subgroup of organophosphorus compounds that are recognized for their ability to act as intermediates in organic synthesis and as active agents in biological systems.
The synthesis of butanphosphonsaurebutylester can be achieved through several methods:
The molecular structure of butanphosphonsaurebutylester features a central phosphorus atom bonded to four oxygen atoms—one of which is part of the butyl group. The structure can be represented in a simplified form as follows:
Butanphosphonsaurebutylester can undergo various chemical reactions due to its reactive functional groups:
The mechanism of action for butanphosphonsaurebutylester largely revolves around its ability to interact with biological systems:
These properties make butanphosphonsaurebutylester suitable for various applications in organic synthesis and agrochemicals .
Butanphosphonsaurebutylester finds applications across multiple scientific domains:
The development of organophosphorus chemistry spans nearly two centuries, beginning with Jean Louis Lassaigne’s synthesis of triethylphosphate (TEP) in 1820 [1]. This foundational work preceded Philippe de Clermont’s 1854 synthesis of tetraethyl pyrophosphate (TEPP), the first known organophosphorus cholinesterase inhibitor [1] [2]. The modern era of organophosphorus compounds emerged in the 1930s with Gerhard Schrader’s systematic research at IG Farbenindustrie, which led to the discovery of parathion (E605) in 1944 [1]. This breakthrough established the structural templates enabling targeted phosphonate ester synthesis, including compounds like Butanphosphonsäurebutylester. Parallel military research during World War II yielded nerve agents (sarin, soman) but concurrently advanced fundamental phosphorylation chemistry essential for civilian applications [2]. Post-war innovations, particularly the Michaelis-Arbuzov rearrangement (1898–1906), provided scalable methods for carbon-phosphorus bond formation, directly enabling the practical synthesis of alkyl phosphonates such as Butanphosphonsäurebutylester [2].
Table 1: Key Historical Milestones in Organophosphorus Chemistry
Year | Scientist/Entity | Breakthrough | Significance |
---|---|---|---|
1820 | Lassaigne | Triethylphosphate synthesis | First organophosphate ester |
1854 | de Clermont & Moschnin | TEPP synthesis | First cholinesterase-inhibiting OP |
1932 | Lange & von Krueger | Dimethyl/diethyl fluorophosphates | Documented neurotoxic effects |
1936–1944 | Gerhard Schrader | Parathion (E605) | Structural basis for modern insecticides |
1944 | Kabachnik (USSR) | Independent sarin synthesis | Advanced phosphorylation methodologies |
Butanphosphonsäurebutylester (C₈H₁₉O₃P), with its butyl-phosphonate-butylester architecture, exemplifies rationally designed bioactive phosphonates. Its tetrahedral phosphorus center and hydrolytically stable P-C bond enable targeted molecular interactions with enzymes, particularly those recognizing phosphate substrates. In medicinal chemistry, such compounds serve as:
Table 2: Bioactive Applications of Phosphonate Esters
Application Domain | Function | Structural Feature Utilized |
---|---|---|
Antiviral Therapeutics | Nucleotide analogs | Phosphonate as phosphate mimic |
Anticancer Agents | Kinase inhibitors | P-C bond stability in vivo |
Enzyme Probes | AChE substrate analogs | Tunable ester hydrophobicity |
Metallodrug Complexes | Chelating ligands | P=O metal coordination site |
Butanphosphonsäurebutylester occupies a distinct niche among phosphonate esters due to its balanced lipophilicity and steric bulk. Key comparisons include:
Diethyl Phenylphosphonate (ClogP ≈ 2.3): Increased lipophilicity causes nonspecific tissue accumulation [4].
Electronic and Steric Profiles:The n-butyl groups confer moderate electron-donating effects (+I effect), elevating the phosphorus center’s nucleophilicity compared to aryl phosphonates (e.g., triphenyl phosphate). This enhances reactivity in phosphorylation reactions while maintaining steric accessibility – a critical advantage over branched analogs like diisopropyl fluorophosphate (DFP), whose isopropyl groups hinder binding to constrained enzyme active sites [2].
Functional Versatility:Unlike chlorpyrifos or malathion (which feature thiophosphate or P-S bonds), Butanphosphonsäurebutylester lacks sulfur, rendering it incompatible with thiol-mediated bioactivation pathways. This reduces off-target reactivity but also limits insecticidal potency. Conversely, its hydrolytic stability exceeds that of nerve agents (e.g., sarin), which contain highly labile P-F bonds [2] [4].
Table 3: Structural and Functional Comparison with Analogous Phosphonates
Compound | Formula | ClogPa | Key Features | Primary Applications |
---|---|---|---|---|
Butanphosphonsäurebutylester | C₈H₁₉O₃P | 1.8 | Balanced lipophilicity, enzymatic stability | Prodrug design, enzyme inhibitors |
Dimethyl methylphosphonate | C₃H₉O₃P | −0.5 | High polarity, low MW | Chemical precursor |
Diisopropyl fluorophosphate (DFP) | C₆H₁₄FO₃P | 1.2 | Electrophilic P-F bond | Irreversible serine protease inhibitor |
Malathion | C₁₀H₁₉O₆PS₂ | 2.1 | Thiophosphate, P-S bonds | Insecticide (pro-insecticide) |
Sarin | C₄H₁₀FO₂P | 0.9 | Ultra-high reactivity, volatility | Nerve agent (historical) |
a Calculated partition coefficient (octanol-water)
Concluding Remarks
Butanphosphonsäurebutylester exemplifies the targeted evolution of organophosphorus chemistry from empirical discoveries to rational design. Its synthesis leverages methodologies rooted in Schrader’s pioneering work and Arbuzov rearrangements, while its structural features – optimized chain length, electronic properties, and hydrolytic resilience – enable precise bioactivity modulation. Future developments will likely exploit its scaffold for protease-resistant peptide therapeutics and metal-chelating agents, advancing its role beyond classical phosphonate applications.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7